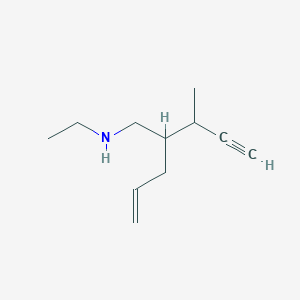
2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine is an organic compound with a unique structure that includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of an amine with an alkyne-containing halide under basic conditions. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyne halide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkene and alkyne groups can be reduced to alkanes using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions involving the amine group.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, potentially leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(But-3-yn-2-yl)-N-ethylpent-4-en-1-amine is unique due to its combination of alkyne and alkene functional groups, which provide a diverse range of reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
61753-63-7 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2-but-3-yn-2-yl-N-ethylpent-4-en-1-amine |
InChI |
InChI=1S/C11H19N/c1-5-8-11(9-12-7-3)10(4)6-2/h2,5,10-12H,1,7-9H2,3-4H3 |
InChI Key |
IREBNHYSLZVECT-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(CC=C)C(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


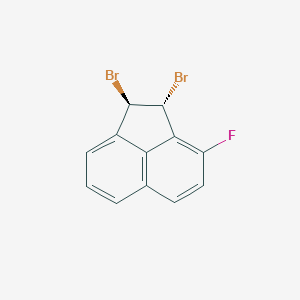
![Methyl [(2R,5R)-5-dodecyloxolan-2-yl]acetate](/img/structure/B14559616.png)
![1-{[(5-Chlorofuran-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14559624.png)
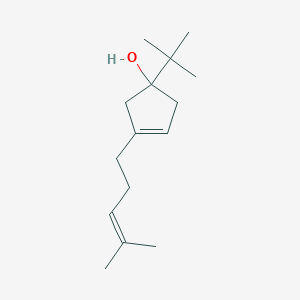
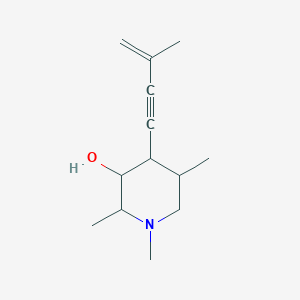
![[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]phosphonic acid](/img/structure/B14559634.png)

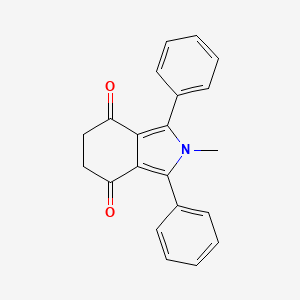
![[(Dimethylphosphoryl)methyl]methylphosphinic acid](/img/structure/B14559640.png)

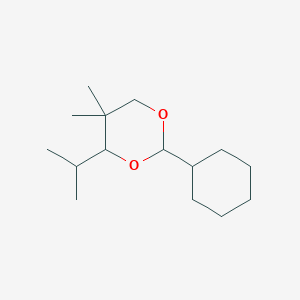
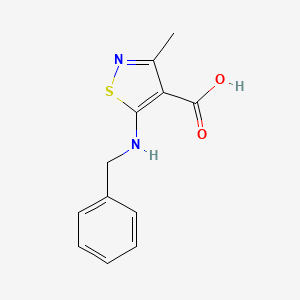
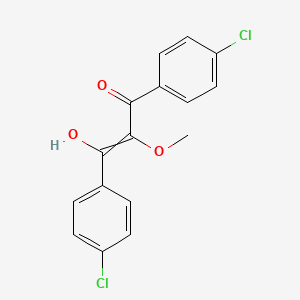
![1-[Bis(2-chloroethoxy)phosphoryl]-2-nitroethanol](/img/structure/B14559670.png)
